BEMP phosphazene
Overview
Description
BEMP phosphazene, also known as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, is a highly potent, non-ionic, and non-metallic base. It belongs to the family of phosphazene bases, which are known for their exceptional basicity and stability. These bases are characterized by a nitrogen basic center double-bonded to pentavalent phosphorus, which significantly enhances their basicity compared to traditional amine or amidine bases .
Mechanism of Action
Target of Action
BEMP phosphazene, also known as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, is a phosphazene base . Its primary targets are weakly acidic heterocycles , and it plays a significant role in the nucleophilic ring opening of N-sulfonyl aziridines .
Mode of Action
This compound interacts with its targets through a mild base-catalyzed nucleophilic ring opening . This interaction results in the formation of highly reactive “naked” anions, which are used for alkylation reactions or for spectroscopic investigations .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ring-opening polymerization (ROP) of cyclic esters . The downstream effects of this pathway include the production of polyesters with predictable molecular weights, narrow polydispersity, and high end-group fidelity .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound are not readily available, it’s important to note that phosphazene bases like BEMP are known for their high solubility in apolar to moderately polar solvents (e.g., hexane, toluene, or THF), which could potentially impact their bioavailability .
Result of Action
The action of this compound results in the generation of highly reactive anions, which are used for various reactions, including alkylation reactions and spectroscopic investigations . Additionally, this compound has been reported as an efficient catalyst for the ring-opening of epoxides with phenols .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is remarkably stable towards electrophilic attack, oxygen, and hydrolysis . Depending on their base strength, phosphazene bases like bemp can be slightly to extremely hygroscopic , which means the presence of moisture in the environment could potentially affect their performance.
Biochemical Analysis
Biochemical Properties
BEMP phosphazene plays a significant role in biochemical reactions, particularly in the mild base-catalyzed nucleophilic ring opening of N-sulfonyl aziridines . It interacts with various enzymes and proteins, facilitating the formation of reactive intermediates. The compound’s strong basicity allows it to deprotonate weak acids, thereby enhancing the reactivity of nucleophiles. This compound’s interaction with biomolecules is primarily through its nitrogen and phosphorus atoms, which can form hydrogen bonds and coordinate with metal ions, respectively .
Cellular Effects
This compound influences various cellular processes by altering the pH and ionic balance within cells. It can affect cell signaling pathways by modulating the activity of pH-sensitive enzymes and ion channels. Additionally, this compound has been shown to impact gene expression by altering the cellular environment, which can lead to changes in transcription factor activity and chromatin structure . The compound’s strong basicity can also disrupt cellular metabolism by affecting enzyme activities and metabolic fluxes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their conformation and activity. The compound’s nitrogen and phosphorus atoms can form coordination complexes with metal ions, which can inhibit or activate enzyme functions . This compound can also deprotonate weak acids, generating reactive intermediates that participate in various biochemical reactions. Additionally, the compound can influence gene expression by altering the cellular pH and ionic balance, which affects transcription factor binding and chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade in the presence of moisture and oxygen . Over time, the degradation products of this compound can accumulate, potentially affecting cellular function and biochemical reactions. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound can enhance biochemical reactions and cellular processes by providing a strong basic environment. At high doses, this compound can be toxic, leading to adverse effects such as enzyme inhibition, cellular stress, and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at higher concentrations. Careful dosage optimization is essential to minimize toxicity while maximizing the compound’s beneficial effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its role as a strong base. It can interact with enzymes and cofactors involved in deprotonation and nucleophilic substitution reactions . The compound’s strong basicity allows it to facilitate the formation of reactive intermediates, which can participate in various metabolic processes. This compound can also affect metabolic flux by altering the activity of key enzymes and the availability of substrates and cofactors .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which can influence its localization and accumulation . This compound’s strong basicity allows it to readily cross cell membranes, facilitating its distribution within different cellular compartments. The compound’s interactions with biomolecules can also affect its transport and distribution, as it can form complexes with proteins and metal ions .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it exerts its effects on cellular processes. The compound can also accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can influence enzyme activities and metabolic pathways . This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications, which can direct it to specific compartments within the cell. The compound’s strong basicity and ability to form coordination complexes with metal ions also play a role in its subcellular distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: BEMP phosphazene is synthesized through the oligomerization of peralkylated triaminoiminophosphorane units. The process involves the reaction of tert-butylamine with diethylamine and dimethylamine in the presence of phosphorus trichloride. The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to maintain an inert atmosphere and control the reaction temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: BEMP phosphazene undergoes various types of chemical reactions, including nucleophilic substitution, alkylation, and ring-opening reactions. It is particularly effective in catalyzing the nucleophilic ring opening of N-sulfonyl aziridines and epoxides .
Common Reagents and Conditions:
Nucleophilic Substitution: this compound acts as a strong base to deprotonate carbon acids, facilitating nucleophilic substitution reactions. Common reagents include alkyl halides and sulfonyl aziridines.
Alkylation: this compound catalyzes the alkylation of carbon acids under mild conditions, often using alkyl halides as alkylating agents.
Ring-Opening Reactions: this compound is used in the ring-opening of epoxides and aziridines, typically in the presence of phenols or other nucleophiles.
Major Products: The major products formed from these reactions include substituted carbon acids, alkylated derivatives, and ring-opened compounds such as diols and amino alcohols .
Scientific Research Applications
BEMP phosphazene has a wide range of applications in scientific research, particularly in organic synthesis and polymer chemistry. Some of its notable applications include:
Organic Synthesis: this compound is used as a catalyst in various organic reactions, including alkylation, nucleophilic substitution, and ring-opening reactions.
Polymer Chemistry: It is employed in the polymerization of cyclic monomers, such as lactides and carbonates, to produce biodegradable polymers with controlled molecular weights and architectures.
Biomedical Applications: this compound is used in the synthesis of polyphosphazenes, which have applications in drug delivery, regenerative medicine, and tissue engineering
Industrial Applications: It is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Comparison with Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong base but less basic than BEMP phosphazene.
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Another strong base with lower basicity compared to this compound.
Tetramethylguanidine (TMG): A strong base with lower steric hindrance and basicity compared to this compound
Uniqueness: this compound is unique due to its exceptionally high basicity, which is about 2000 times greater than that of DBU. Additionally, its steric hindrance and stability towards electrophilic attack, oxidation, and hydrolysis make it a highly versatile and effective base in various chemical reactions .
Properties
IUPAC Name |
2-tert-butylimino-N,N-diethyl-1,3-dimethyl-1,3,2λ5-diazaphosphinan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H31N4P/c1-8-17(9-2)18(14-13(3,4)5)15(6)11-10-12-16(18)7/h8-12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCBATMPTLKTOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H31N4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50243369 | |
Record name | BEMP phosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50243369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98015-45-3 | |
Record name | 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaphosphorin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98015-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BEMP phosphazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098015453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BEMP phosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50243369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEMP PHOSPHAZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF15J146QI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of BEMP phosphazene in the depolymerization of poly(ester-alt-thioether)s?
A1: this compound acts as a catalyst in the depolymerization process. [] It facilitates the breakdown of the polymer chains into their original monomer units under mild conditions. This catalytic activity is crucial for achieving complete depolymerization and recovering valuable monomers for potential reuse.
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